molecular formula C10H8BrNO2 B13705764 3-Bromo-5-(phenoxymethyl)isoxazole

3-Bromo-5-(phenoxymethyl)isoxazole

Cat. No.: B13705764
M. Wt: 254.08 g/mol
InChI Key: WWRIZJRBQJQGJY-UHFFFAOYSA-N
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Description

3-Bromo-5-(phenoxymethyl)isoxazole is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(phenoxymethyl)isoxazole typically involves the cycloaddition reaction of an alkyne and a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(phenoxymethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Bromo-5-(phenoxymethyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(phenoxymethyl)isoxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(phenoxymethyl)isoxazole
  • 3-Iodo-5-(phenoxymethyl)isoxazole
  • 3-Fluoro-5-(phenoxymethyl)isoxazole

Uniqueness

3-Bromo-5-(phenoxymethyl)isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other halogenated isoxazoles, which may have different properties and applications .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-5-(phenoxymethyl)-1,2-oxazole

InChI

InChI=1S/C10H8BrNO2/c11-10-6-9(14-12-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

WWRIZJRBQJQGJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NO2)Br

Origin of Product

United States

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